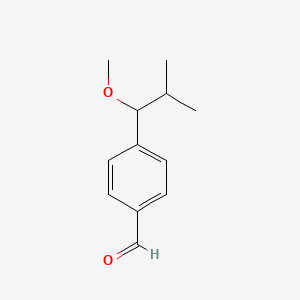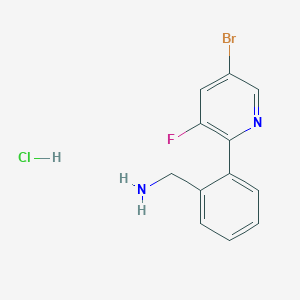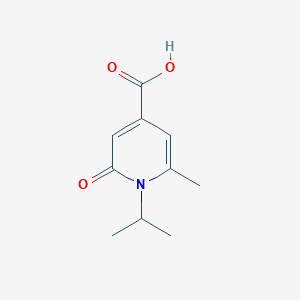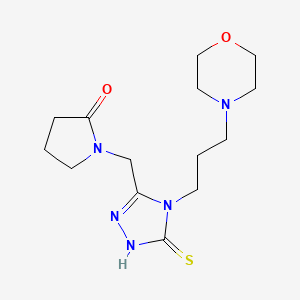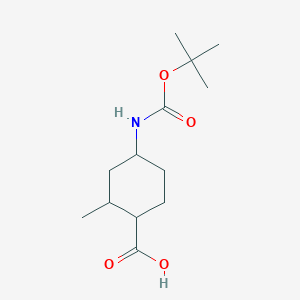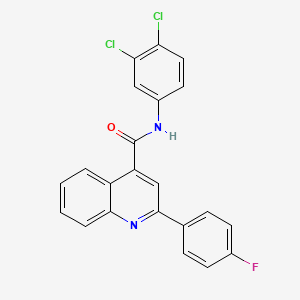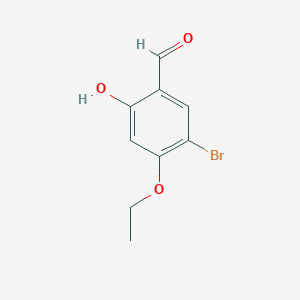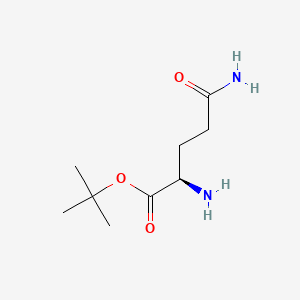![molecular formula C10H11N3 B12997164 1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine](/img/structure/B12997164.png)
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a cyclopropane ring attached to a pyrrolo[2,3-b]pyridine moiety, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine typically involves multi-step synthetic routes. One common method includes the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the cyclopropane ring. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired regioselectivity and yield. Industrial production methods may employ optimized reaction conditions and scalable processes to produce the compound in larger quantities .
Chemical Reactions Analysis
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: Research indicates potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of novel materials and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis in cancer models .
Comparison with Similar Compounds
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine can be compared with other heterocyclic compounds such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in their biological activities and applications.
1H-pyrrolo[3,4-c]pyridines: These compounds have a different fusion pattern of the pyridine and pyrrole rings, leading to distinct chemical properties.
1H-pyrrolo[2,3-d]pyrimidines: These compounds contain a pyrimidine ring instead of a pyridine ring, resulting in different reactivity and biological effects
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H11N3/c11-10(3-4-10)8-2-6-13-9-7(8)1-5-12-9/h1-2,5-6H,3-4,11H2,(H,12,13) |
InChI Key |
YAWUBTIFFJKPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C3C=CNC3=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


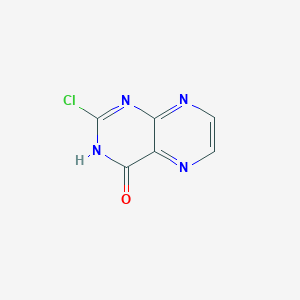
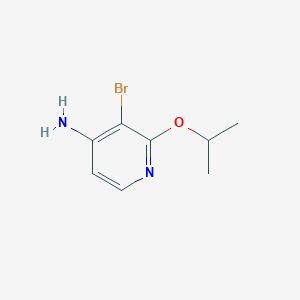
![tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate](/img/structure/B12997100.png)
![tert-Butyl 4,4-difluoro-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12997101.png)

